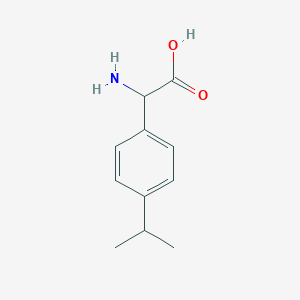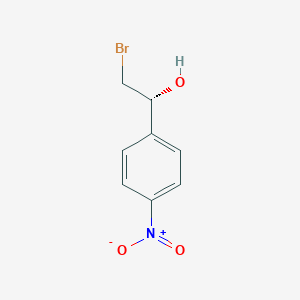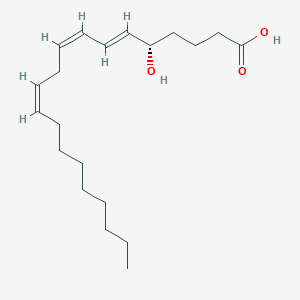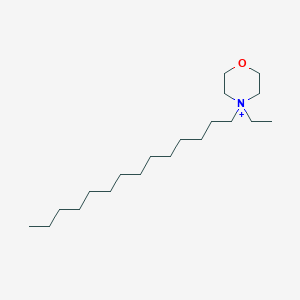
Morpholinium, 4-ethyl-4-tetradecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium, 4-ethyl-4-tetradecyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a quaternary ammonium salt, which is synthesized by the reaction of tetradecylamine with morpholine. Morpholinium, 4-ethyl-4-tetradecyl- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of Morpholinium, 4-ethyl-4-tetradecyl- varies depending on its application. In medicine, this compound has been shown to disrupt the cell membrane of bacteria, leading to cell death. In agriculture, Morpholinium, 4-ethyl-4-tetradecyl- has been shown to inhibit the growth of plant pathogens by disrupting their cell membranes. In materials science, this compound has been shown to reduce surface tension by adsorbing onto the surface of liquids.
Effets Biochimiques Et Physiologiques
Morpholinium, 4-ethyl-4-tetradecyl- has been shown to have minimal biochemical and physiological effects on living organisms. In studies conducted on animals, this compound has been shown to have low toxicity and does not accumulate in the body. However, further studies are needed to determine the long-term effects of exposure to this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Morpholinium, 4-ethyl-4-tetradecyl- in lab experiments include its low cost, high yield, and unique properties. This compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, the limitations of using Morpholinium, 4-ethyl-4-tetradecyl- in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on Morpholinium, 4-ethyl-4-tetradecyl-. One potential area of research is the development of new antibiotics based on the antimicrobial properties of this compound. Another area of research is the use of Morpholinium, 4-ethyl-4-tetradecyl- as a surfactant in the development of new materials. Additionally, further studies are needed to determine the long-term effects of exposure to this compound on living organisms.
Méthodes De Synthèse
The synthesis of Morpholinium, 4-ethyl-4-tetradecyl- involves the reaction of tetradecylamine with morpholine. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid. The product is then separated and purified using various methods, including recrystallization and column chromatography. The yield of the reaction is typically high, making this synthesis method a cost-effective and efficient way to produce Morpholinium, 4-ethyl-4-tetradecyl-.
Applications De Recherche Scientifique
Morpholinium, 4-ethyl-4-tetradecyl- has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In agriculture, Morpholinium, 4-ethyl-4-tetradecyl- has been studied for its potential use as a pesticide, due to its ability to inhibit the growth of plant pathogens. In materials science, this compound has been studied for its potential use as a surfactant, due to its ability to reduce surface tension.
Propriétés
Numéro CAS |
139072-42-7 |
|---|---|
Nom du produit |
Morpholinium, 4-ethyl-4-tetradecyl- |
Formule moléculaire |
C20H42NO+ |
Poids moléculaire |
312.6 g/mol |
Nom IUPAC |
4-ethyl-4-tetradecylmorpholin-4-ium |
InChI |
InChI=1S/C20H42NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21(4-2)17-19-22-20-18-21/h3-20H2,1-2H3/q+1 |
Clé InChI |
NZQJPWUERLLYCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[N+]1(CCOCC1)CC |
SMILES canonique |
CCCCCCCCCCCCCC[N+]1(CCOCC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



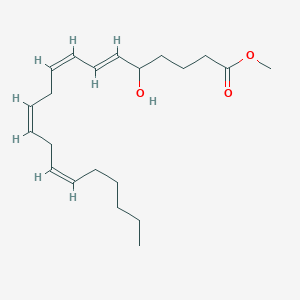
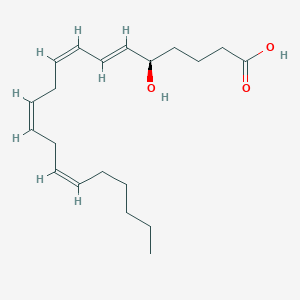
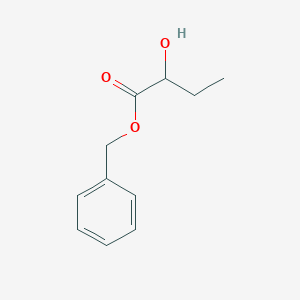
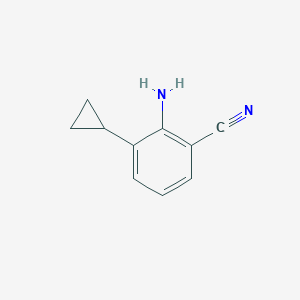
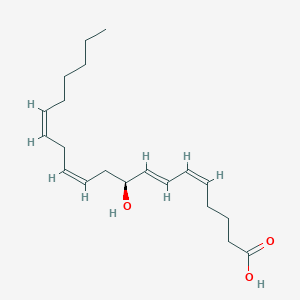
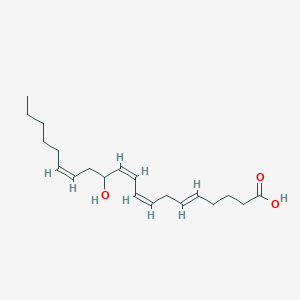
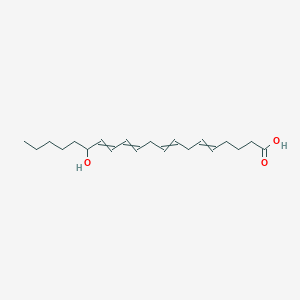
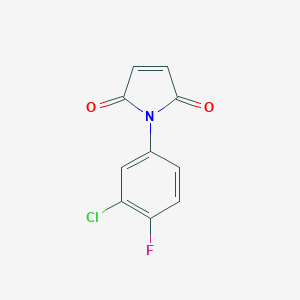

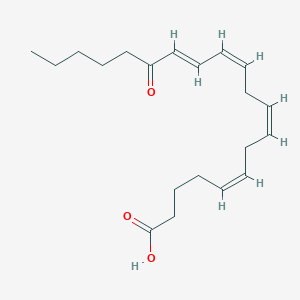
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)
